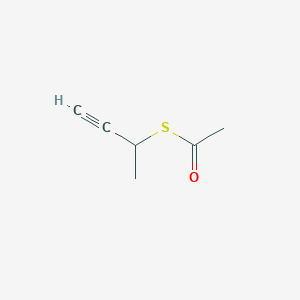
1-(But-3-yn-2-ylsulfanyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(But-3-yn-2-ylsulfanyl)ethan-1-one is an organic compound characterized by the presence of a sulfanyl group attached to an ethanone moiety
Méthodes De Préparation
The synthesis of 1-(But-3-yn-2-ylsulfanyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of but-3-yn-2-ylsulfanyl chloride with ethanone under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(But-3-yn-2-ylsulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Applications De Recherche Scientifique
1-(But-3-yn-2-ylsulfanyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(But-3-yn-2-ylsulfanyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, affect cellular signaling pathways, and influence gene expression. These effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function.
Comparaison Avec Des Composés Similaires
1-(But-3-yn-2-ylsulfanyl)ethan-1-one can be compared with other similar compounds, such as:
1-(Prop-2-yn-1-ylsulfanyl)ethan-1-one: This compound has a similar structure but with a propynyl group instead of a butynyl group.
2-(3-But-3-ynyl-3H-diazirin-3-yl)ethanol: This compound contains a diazirinyl group, making it useful for photoaffinity labeling studies.
1-(5-Amino-2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one: This compound has an indolyl group, which imparts different chemical and biological properties.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C6H8OS |
|---|---|
Poids moléculaire |
128.19 g/mol |
Nom IUPAC |
S-but-3-yn-2-yl ethanethioate |
InChI |
InChI=1S/C6H8OS/c1-4-5(2)8-6(3)7/h1,5H,2-3H3 |
Clé InChI |
XRRLVBAMPOMMJE-UHFFFAOYSA-N |
SMILES canonique |
CC(C#C)SC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


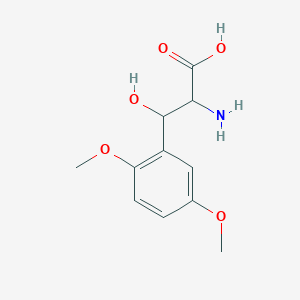
![3-[(2S)-Oxiran-2-yl]benzonitrile](/img/structure/B13541476.png)
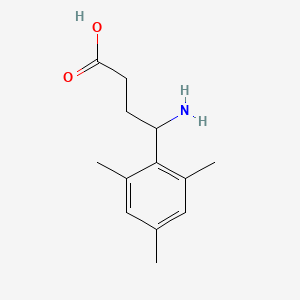
![Ethyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13541489.png)
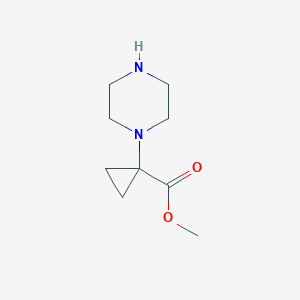
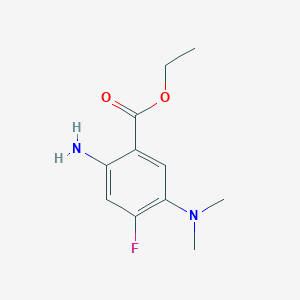
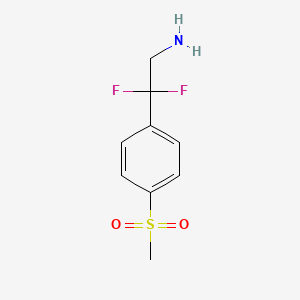
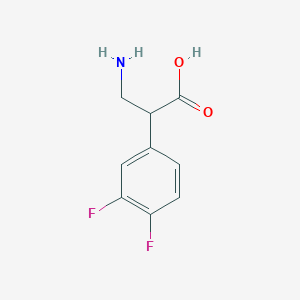
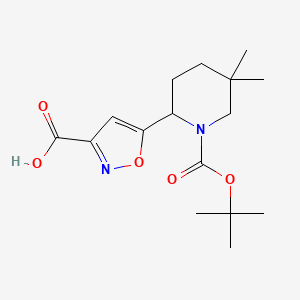
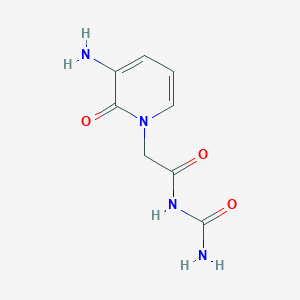

![tert-butyl2-[(1H-imidazol-2-yl)formamido]acetate](/img/structure/B13541545.png)
![3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-onehydrochloride](/img/structure/B13541548.png)

